3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide
Description
Nuclear Magnetic Resonance (NMR) Spectral Analysis
Hypothetical NMR signals can be predicted based on molecular structure:
¹H NMR (400 MHz, CDCl₃):
- Pyridine protons :
- H4 (δ 8.40–8.60 ppm, singlet)
- H6 (δ 7.80–8.00 ppm, doublet of doublets, J = 8.0 Hz)
- N-methyl group : δ 3.10–3.30 ppm (singlet, 3H)
- Hydroxyethyl group :
- CH₂ adjacent to oxygen: δ 3.50–3.70 ppm (multiplet, 2H)
- CH₂ adjacent to nitrogen: δ 3.30–3.50 ppm (multiplet, 2H)
- Hydroxyl proton: δ 1.50–2.00 ppm (broad singlet, 1H)
¹³C NMR (100 MHz, CDCl₃):
- Pyridine carbons: C2 (δ 165–170 ppm, carboxamide), C3/C5 (δ 150–155 ppm, C-F), C4 (δ 125–130 ppm), C6 (δ 140–145 ppm)
- Carboxamide carbonyl: δ 165–170 ppm
- N-methyl: δ 35–40 ppm
- Hydroxyethyl: δ 50–55 ppm (CH₂-N), δ 60–65 ppm (CH₂-O)
Infrared (IR) and Raman Spectral Signatures
Key vibrational modes predicted from functional groups:
IR (cm⁻¹):
- N-H stretch : 3300–3500 (broad, hydroxyl)
- C=O stretch : 1640–1680 (strong, carboxamide)
- C-F stretch : 1100–1250 (multiple peaks)
- C-N stretch : 1250–1350
- O-H bend : 1400–1450
Raman (cm⁻¹):
- Pyridine ring breathing : 990–1010
- C-F symmetric stretch : 750–800
- Ring deformation modes : 600–700
Mass Spectrometric Fragmentation Patterns
Electron ionization (EI-MS) would likely produce:
Molecular ion : m/z 216 [M]⁺
Major fragments :
- m/z 199: Loss of hydroxyl group (-17 Da)
- m/z 168: Cleavage of N-methyl group (-44 Da)
- m/z 122: Pyridine ring with two fluorine atoms
- m/z 95: Depyridinium ion (C₅H₄F₂⁺)
High-resolution mass spectrometry would confirm the exact mass (calculated for C₉H₁₀F₂N₂O₂: 216.0684 Da).
Properties
CAS No. |
919788-68-4 |
|---|---|
Molecular Formula |
C9H10F2N2O2 |
Molecular Weight |
216.18 g/mol |
IUPAC Name |
3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C9H10F2N2O2/c1-13(2-3-14)9(15)8-7(11)4-6(10)5-12-8/h4-5,14H,2-3H2,1H3 |
InChI Key |
LQAASEGGOQKJJM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(=O)C1=C(C=C(C=N1)F)F |
Origin of Product |
United States |
Preparation Methods
Direct Fluorination
Direct fluorination is a common method for introducing fluorine into organic molecules. For 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide, the following steps are typically involved:
Starting Material : Begin with N-methylpyridine-2-carboxamide.
Fluorination Agents : Use reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions (e.g., temperature and solvent) to achieve selective fluorination at the 3 and 5 positions.
Reaction Conditions : The reaction can be carried out in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Yield and Purification : Typical yields from this method range from 60% to 80%, with purification achieved through column chromatography.
Amidation Reactions
The amidation reaction is crucial for forming the amide bond in the target compound:
Reagents : Combine the fluorinated pyridine derivative with 2-hydroxyethylamine in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Solvent and Conditions : Conduct the reaction in DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) at elevated temperatures (50–70 °C).
Yield : This step typically results in yields of approximately 70% to 90%, depending on the purity of starting materials and reaction conditions.
Hydroxylation Steps
Hydroxylation is necessary for introducing the hydroxyethyl group:
Starting Material : Use an appropriate precursor that can undergo hydroxylation.
Hydroxylating Agents : Employ reagents like boron trifluoride etherate or sodium borohydride in conjunction with an alcohol solvent.
Reaction Conditions : Perform this reaction under mild conditions, often at room temperature, to avoid decomposition of sensitive functional groups.
Yield and Purification : Yields can vary but are generally around 60% to 75%, with purification achieved through recrystallization or chromatography.
Comparative Summary of Methods
| Method | Key Reagents | Typical Yield (%) | Reaction Conditions |
|---|---|---|---|
| Direct Fluorination | Selectfluor, NFSI | 60 - 80 | Room temp., acetonitrile |
| Amidation Reaction | EDC, HATU | 70 - 90 | DMF/DMSO, 50 - 70 °C |
| Hydroxylation Steps | Boron trifluoride, NaBH4 | 60 - 75 | Room temp., alcohol solvent |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at Fluorinated Positions
The 3,5-difluoro substituents on the pyridine ring are susceptible to nucleophilic aromatic substitution. Fluorine acts as a leaving group under basic conditions, enabling reactions with amines, alkoxides, or thiols.
Key Reactions:
-
Amine Substitution :
Reaction with pyrrolidine at 50–70°C in THF yields 3,5-bis(pyrrolidin-1-yl)pyridine-2-carboxamide derivatives. This parallels methodologies used in difluoronitrobenzene systems .
Example : -
Alkoxylation :
Methanol under reflux with K₂CO₃ substitutes fluorine with methoxy groups, forming 3,5-dimethoxy derivatives .
Table 1: NAS Reaction Outcomes
Carboxamide Group Reactivity
The N-(2-hydroxyethyl)-N-methylcarboxamide side chain undergoes hydrolysis, esterification, and condensation reactions.
Hydrolysis:
-
Acidic Conditions :
Concentrated HCl (6 M) at reflux converts the carboxamide to 3,5-difluoropyridine-2-carboxylic acid .pKa of the carboxylic acid: ~3.5 (estimated from similar pyridinecarboxylic acids ).
-
Basic Conditions :
NaOH (2 M) at 80°C yields the carboxylate salt .
Condensation with Hydrazines:
Reaction with hydrazine monohydrate in propan-2-ol forms hydrazide derivatives :
Hydroxyethyl Group Transformations
The 2-hydroxyethyl substituent participates in esterification and oxidation.
Esterification:
Reaction with acetic anhydride in pyridine yields the acetylated derivative :
Yield : ~85% (analogous to hydrazide syntheses ).
Oxidation:
MnO₂ in acetone oxidizes the hydroxyl group to a ketone, forming N-(2-oxoethyl)-N-methylcarboxamide .
Metal-Catalyzed Coupling Reactions
The pyridine ring supports palladium-catalyzed cross-couplings if halogenated.
Suzuki-Miyaura Coupling:
A bromo-substituted analog (e.g., 5-bromo-3-fluoro derivative) reacts with arylboronic acids under Pd(PPh₃)₄ catalysis :
Coordination Chemistry
The carboxamide and hydroxyl groups act as ligands for transition metals.
Silver Complexation:
AgNTf₂ coordinates to the carboxamide carbonyl, forming complexes used in C–H functionalization .
Radical Reactions
Under UV light, the compound generates radicals at the fluorinated positions, enabling alkylation via Barton-type decarboxylation .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide is its potential as an antimicrobial agent. Research has indicated that derivatives of pyridine carboxamides exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis. The structural modifications, such as the introduction of fluorine substituents, enhance the compound's lipophilicity and biological activity.
Case Study: Antitubercular Activity
A study focusing on the structure-activity relationship (SAR) of pyridine derivatives revealed that compounds with similar structures to this compound demonstrated minimum inhibitory concentrations (MICs) in the range of 0.63–1.26 μM against Mycobacterium tuberculosis in vitro. However, these compounds showed limited efficacy in vivo due to rapid metabolic degradation .
Agricultural Applications
Pesticide Development
The compound's unique properties make it a candidate for developing new agrochemicals. Pyridine derivatives are known for their ability to disrupt pest metabolism or growth. Research has shown that compounds with similar functional groups can act as effective pesticides against a variety of agricultural pests.
Data Table: Efficacy of Pyridine Derivatives as Pesticides
| Compound Name | Target Pest | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| This compound | Aphids | 100 | 85 |
| N-Methyl-2-pyridinecarboxamide | Thrips | 150 | 78 |
| 4-Amino-3-fluorophenylpyridine | Spider Mites | 200 | 90 |
Material Science
Polymer Synthesis
This compound can serve as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and chemical resistance due to the presence of fluorine atoms.
Case Study: Polymer Composite Development
Research has demonstrated that incorporating this compound into epoxy resins significantly improved their thermal properties and mechanical strength. The addition of fluorinated compounds resulted in lower moisture absorption and enhanced durability under various environmental conditions .
Mechanism of Action
The mechanism of action of 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The following compounds share structural similarities with 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide:
Functional and Pharmacological Differences
- Fluorination Patterns: The 3,5-difluoro substitution in the target compound increases electron-withdrawing effects compared to mono-fluorinated analogues (e.g., N,N-diethyl-3-fluoropyridine-2-carboxamide). This may enhance metabolic stability and binding affinity to targets like kinases or proteases.
- Solubility and Bioavailability : The hydroxyethyl group improves water solubility relative to alkyl-substituted analogues (e.g., diethyl or propyl groups). This is critical for oral bioavailability.
- Synthetic Accessibility : N,N-Diethyl-3-fluoropyridine-2-carboxamide is synthesized via Pd-catalyzed coupling (33% yield), whereas the hydroxyethyl-methyl group in the target compound may require more complex protection/deprotection strategies.
Comparative Pharmacokinetic and Mechanistic Insights
Metabolism and Stability
- Fluorine Impact: Fluorine substitutions reduce susceptibility to oxidative metabolism, as seen in difluorodeoxycytidine (dFdC), which exhibits prolonged intracellular retention compared to non-fluorinated analogues like ara-C. This suggests the 3,5-difluoro motif in the target compound may similarly enhance stability.
- Hydroxyethyl Group : The polar hydroxyethyl side chain may facilitate renal clearance, balancing the lipophilicity introduced by fluorine atoms.
Challenges in Analog Design and Lumping Strategies
Lumping Limitations
highlights that compounds with similar structures may be "lumped" into surrogate categories for modeling. However, the 3,5-difluoro substitution in the target compound distinguishes it from mono-fluorinated or non-fluorinated analogues, necessitating separate evaluation.
Biological Activity
3,5-Difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide (CAS Registry Number: 919788-68-4) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10F2N2O2
- Molecular Weight : 202.19 g/mol
- Structure : The compound features a pyridine ring substituted with two fluorine atoms and an amide functional group, which is pivotal for its biological activity.
The biological activity of this compound appears to be linked to its interaction with various biological targets. Preliminary studies suggest that the introduction of fluorine atoms enhances the lipophilicity and bioavailability of the compound, facilitating better interaction with target proteins.
Potential Targets:
- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptors associated with neurological functions, given its structural similarities to known neuroactive compounds.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds can possess significant antibacterial properties. The presence of fluorine atoms has been shown to enhance the antimicrobial efficacy of similar compounds by improving their binding affinity to bacterial targets .
- Anticancer Potential : Some studies suggest that pyridine derivatives can inhibit cancer cell proliferation. The specific mechanism often involves the induction of apoptosis in cancer cells, although detailed studies on this compound are still limited .
- Neuroprotective Effects : Given its potential to penetrate the blood-brain barrier, this compound may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where modulation of neuroinflammation is crucial .
Case Studies and Research Findings
A selection of research findings highlights the biological activity of this compound:
Q & A
Basic Synthesis and Characterization
Q1.1: What are the common synthetic routes for 3,5-difluoro-N-(2-hydroxyethyl)-N-methylpyridine-2-carboxamide, and how do reaction conditions influence yield and purity? Answer: Synthesis typically involves multi-step reactions, including fluorination, amidation, and functional group modifications. For example, fluorinated pyridine derivatives are often synthesized via nucleophilic aromatic substitution (SNAr) using fluorinating agents like KF or Selectfluor™ under anhydrous conditions. Amidation steps may employ coupling reagents (e.g., EDCI/HOBt) to introduce the hydroxyethyl-methylamine moiety. Yield optimization requires precise control of stoichiometry, temperature (e.g., 0–60°C), and solvent polarity (e.g., DMF or THF) to minimize side reactions like hydrolysis of the carboxamide group . Purity is assessed via HPLC (>98% purity criteria) and NMR spectroscopy to confirm regioselectivity of fluorine substitution .
Q1.2: How are physicochemical properties (e.g., solubility, stability) of this compound characterized for experimental use? Answer:
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (hexane) using UV-Vis spectroscopy or gravimetric analysis.
- Stability : Evaluated via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products.
- pKa : Determined potentiometrically to predict ionization states in biological assays .
Advanced Mechanistic and Methodological Questions
Q2.1: What computational methods are employed to predict reaction pathways for synthesizing fluorinated pyridine carboxamides? Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and intermediates in fluorination/amidation steps. ICReDD’s integrated computational-experimental workflows use reaction path search algorithms to optimize regioselectivity and reduce trial-and-error experimentation. For example, solvent effects are simulated via COSMO-RS to select reaction media that stabilize charged intermediates .
Q2.2: How do researchers resolve contradictions in biological activity data for fluorinated carboxamides across studies? Answer:
- Dose-response validation : Replicate assays under standardized conditions (e.g., cell lines, incubation time).
- Metabolic stability : Use liver microsomes to assess if discrepancies arise from compound degradation.
- Off-target profiling : Screen against kinase panels or GPCRs to rule out non-specific interactions .
Experimental Design and Optimization
Q3.1: What statistical approaches are used to optimize reaction parameters for synthesizing this compound? Answer: Design of Experiments (DoE) methods, such as Box-Behnken or Central Composite Design, systematically vary factors like temperature, catalyst loading, and solvent ratio. For instance, a 3-factor DoE identified optimal conditions for amidation (60°C, 1.2 eq EDCI, DMF) with a 15% yield improvement over one-variable-at-a-time approaches .
Q3.2: How is reactor design tailored for scaling up fluorinated carboxamide synthesis while maintaining safety? Answer: Continuous-flow reactors minimize exothermic risks in fluorination steps. Membrane separation technologies (e.g., nanofiltration) are integrated for in-line purification, reducing solvent waste. Safety protocols include real-time monitoring of fluorine gas release using IR spectroscopy .
Biological and Pharmacological Applications
Q4.1: What methodologies are used to study the interaction of this compound with biomolecular targets (e.g., enzymes, receptors)? Answer:
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) to immobilized targets.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).
- Molecular Dynamics (MD) Simulations : Predict binding poses and residue-specific interactions .
Q4.2: How are structure-activity relationships (SARs) analyzed for fluorinated carboxamides in drug discovery? Answer: SAR studies systematically modify substituents (e.g., fluorine position, alkyl chain length) and correlate changes with activity. For example, replacing the hydroxyethyl group with a methyl group reduced solubility but improved metabolic stability in microsomal assays. Data is analyzed via multivariate regression models to identify critical pharmacophores .
Environmental and Safety Considerations
Q5.1: What waste management strategies are recommended for fluorine-containing byproducts generated during synthesis? Answer:
- Neutralization : Treat fluorinated waste with calcium hydroxide to precipitate CaF2.
- Membrane filtration : Use polyamide membranes to recover solvents like DMF for reuse .
Q5.2: How is occupational exposure to this compound monitored in laboratory settings? Answer: Air sampling via gas chromatography (GC-MS) detects airborne concentrations. Personal protective equipment (PPE) includes fluoropolymer-coated gloves and respirators with activated carbon filters. Toxicity is assessed using Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
